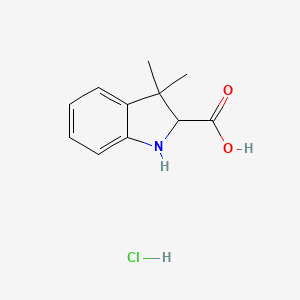

3,3-Dimethylindoline-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14;/h3-6,9,12H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWKATUQKQGAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC2=CC=CC=C21)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106517-46-8 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Table 1: Comparative Analysis of Hydrochloride Salt Formation Conditions

| Parameter | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 85 | 98 |

| HCl Source | Gaseous HCl | 90 | 99 |

| Temperature | 0–5°C | 78 | 95 |

| Reaction Time | 4 hours | 82 | 97 |

Optimization and Industrial Scalability

Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors have been proposed to enhance reaction control and reduce processing times. For instance, a tandem system integrating hydrogenation, alkylation, and carboxylation in sequential flow modules minimizes intermediate isolation, improving overall yield (≈75% over three steps). Catalytic systems, such as heterogeneous palladium catalysts, are reused across batches to reduce metal waste.

Challenges and Mitigation Strategies

Key challenges include regioselectivity during carboxylation and byproduct formation during alkylation. Employing sterically hindered bases (e.g., LDA) directs metallation exclusively to the 2-position, mitigating undesired side reactions. Additionally, rigorous purification via recrystallization from ethyl acetate/hexane mixtures ensures >99% purity of the final hydrochloride salt.

Recent Advancements

Recent studies explore enzymatic carboxylation using engineered carboxylases, offering a greener alternative to traditional methods. Preliminary data indicate moderate yields (≈50%) but highlight reduced energy consumption and waste generation.

Chemical Reactions Analysis

N-Alkylation Reactions

The nitrogen atom in the indoline ring undergoes alkylation under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by reaction with alkyl halides (e.g., benzyl bromide):

| Substrate | Conditions | Products (Ratio) | Yield | Source |

|---|---|---|---|---|

| 3,3-Dimethylindoline | NaH (4 eq), DMF, benzyl bromide | 1-Benzyl derivative (4a ): 48% | 48% | |

| NaH (2 eq), THF | Unreacted substrate + C-3 alkylation | 20–32% |

-

Key Findings :

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under halogenation conditions. The Hunsdiecker–Borodin reaction using lead tetraacetate (Pb(OAc)₄) and halogens (X₂) yields alkyl halides:

| Substrate | Halogen | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | Br₂ | Pb(OAc)₄ | 2-Bromo derivative | 69% | |

| Cl₂ | TPPO/(COCl)₂ | 2-Chloro derivative | 61% |

-

Mechanistic Insight :

Anhydride Formation

Reaction with oxalyl chloride ((COCl)₂) and triphenylphosphine oxide (TPPO) in acetonitrile yields cyclic anhydrides:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | (COCl)₂, TPPO, CH₃CN, 25°C | Anhydride | 94% |

-

Optimized Protocol :

Amide Coupling

The carboxylic acid reacts with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):

| Substrate | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | 1-Adamantylamine | EDC, HOBt, DMF | N-Adamantyl carboxamide | 82% |

-

Applications :

Oxidative Modifications

Hydrogen peroxide (H₂O₂) in acidic media induces oxidation at the indoline core:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | H₂O₂, HCl | RT, 12 h | Oxindole derivative | 86% |

-

Structural Confirmation :

Synthetic Routes

The compound is synthesized via Fischer indolization followed by reduction and carboxylation:

Scientific Research Applications

Organic Synthesis

3,3-Dimethylindoline-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable for developing new compounds .

Research has indicated potential biological activities associated with this compound, including:

- Anticancer Properties : Case studies have shown that this compound can induce multipolar spindle formation in centrosome-amplified DLD1 colon cancer cells at specific concentrations (e.g., 15 μM), suggesting its role in targeting cancer cell populations .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although further research is necessary to fully understand its antimicrobial properties .

Material Science

In materials science, this compound has been explored for its potential use in the synthesis of dyes and pigments due to its structural characteristics. Its derivatives may be employed in dye-sensitized solar cells, enhancing their efficiency by improving light absorption properties .

Case Studies

A notable case study highlighted the effects of this compound on centrosome-amplified DLD1 colon cancer cells. The study observed that treatment with varying concentrations resulted in significant changes in cellular behavior, indicating its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of 3,3-Dimethylindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Table 1: Structural Analogs of 3,3-Dimethylindoline-2-carboxylic Acid Hydrochloride

Key Findings:

- Functional Groups: The carboxylic acid group in the target compound enhances acidity (pKa ~2–3) compared to amino derivatives (pKa ~9–10 for amines), influencing solubility and reactivity .

- Aromaticity : Indole derivatives (e.g., 7-chloro-3-methylindole) exhibit aromatic stability and UV absorption, unlike the partially saturated indoline core of the target compound, which may reduce photodegradation .

Comparison with Other Hydrochloride Salts

Hydrochloride salts are widely used to improve solubility and bioavailability. The table below contrasts the target compound with unrelated hydrochlorides:

Table 2: Hydrochloride Salts with Diverse Backbones

Key Findings:

- Solubility : Alkaloid hydrochlorides (e.g., Jatrorrhizine) exhibit superior aqueous solubility compared to synthetic indoline derivatives, likely due to planar aromatic structures .

- Stability : Nicardipine hydrochloride’s acid stability (studied via HPLC ) suggests that the target compound’s hydrochloride salt may similarly resist low-pH degradation, though indoline’s saturated structure could confer oxidative sensitivity.

Research Implications and Limitations

- Availability : The discontinuation of this compound limits its current use, necessitating synthetic alternatives like 3,3-diallylindoline derivatives .

Biological Activity

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the Fischer indolisation method. The compound can be synthesized through a one-pot reaction involving aryl hydrazines and appropriate carbonyl compounds. This method is noted for its efficiency and high yield, making it suitable for producing various indole derivatives .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that this compound exhibits inhibitory effects on specific cancer cell lines by inducing apoptosis and disrupting cell division processes. This is particularly relevant in cells with centrosome amplification, where the compound has been observed to increase multipolar mitotic spindle formation, leading to cell death .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|

| DLD1 (4N) | 15 | No increase in multipolar mitoses |

| DLD1 (4NCA) | 15 | Increase in multipolarity by 10% |

The mechanism through which this compound exerts its effects appears to involve the inhibition of key mitotic proteins. For instance, it has been shown to interact with HSET (KIFC1), a protein essential for the clustering of centrosomes during mitosis. By inhibiting HSET, the compound disrupts normal spindle formation, leading to aberrant cell division and ultimately cell death in cancerous cells .

Case Studies

A notable case study involved the treatment of centrosome-amplified DLD1 colon cancer cells with varying concentrations of this compound. The study found that at a concentration of 15 μM, there was a significant increase in multipolar spindle formation compared to untreated controls. This indicates that the compound could be a valuable tool in targeting specific cancer cell populations that rely on centrosome clustering for survival .

Research Findings

Research has demonstrated that the biological activity of this compound is not only limited to anticancer properties but also extends to other areas such as antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although further investigation is required to elucidate the full spectrum of its biological activity .

Q & A

Basic: What are the standard synthetic routes for 3,3-Dimethylindoline-2-carboxylic acid hydrochloride?

The compound is typically synthesized via cyclization reactions involving dimethylamine and indole derivatives. A common method involves refluxing dimethylamine with substituted indole precursors in polar solvents (e.g., acetic acid) under controlled temperatures (80–100°C). Catalysts like sodium acetate may accelerate the reaction, and purification is achieved via recrystallization or chromatography . For example, analogous syntheses of indole-2-carboxylic acid derivatives use reflux conditions with acetic acid and sodium acetate, followed by filtration and washing with solvents like ethanol and diethyl ether .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Optimization requires systematic variation of parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to acetic acid, but solubility must be balanced .

- Catalysts : Transition metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) could reduce side reactions.

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) may prevent premature decomposition.

Post-synthesis, advanced purification techniques like preparative HPLC or size-exclusion chromatography can resolve impurities. Yield and purity should be quantified via NMR, LC-MS, or elemental analysis .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste disposal : Segregate waste and transfer to certified hazardous waste facilities, as improper disposal risks environmental contamination .

- First aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the hydrochloride form influence the compound’s stability in aqueous solutions?

The hydrochloride salt enhances water solubility but may hydrolyze under extreme pH. Stability studies should include:

- pH titration : Monitor degradation via UV-Vis spectroscopy at pH 2–12.

- Temperature stress testing : Incubate solutions at 25°C, 40°C, and 60°C for 1–4 weeks, then analyze degradation products (e.g., free base) via LC-MS .

- Light exposure : Assess photostability under UV/visible light using controlled chambers .

Basic: Which analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms structural integrity, with methyl groups at δ ~1.2–1.5 ppm and indoline protons at δ 6.5–7.5 ppm .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₄ClNO₂, MW 227.69) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological activity?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with in vitro assays .

- QSAR models : Corrogate structural features (e.g., methyl groups, carboxylate) with solubility or receptor affinity data .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Used in synthesizing indoline-based drugs (e.g., kinase inhibitors or antidepressants) .

- Chemical biology : As a chiral building block for probing enzyme-substrate interactions .

Advanced: How should researchers address contradictions in literature data regarding synthesis or properties?

- Reproducibility studies : Replicate methods from multiple sources (e.g., compare reflux times in vs. ).

- Cross-validation : Use orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) to resolve discrepancies in melting points or solubility .

- Meta-analysis : Aggregate data from PubChem, NIST, or Reaxys to identify consensus values for parameters like pKa or logP .

Basic: What storage conditions ensure long-term stability?

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Desiccants : Include silica gel packs to minimize moisture uptake .

- Light protection : Use amber glass vials to avoid photolytic decomposition .

Advanced: How can impurity profiles be minimized during large-scale synthesis?

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation rate) using response surface methodology .

- Crystallization control : Seed crystals and slow cooling rates improve crystal homogeneity and reduce amorphous impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.